molecular formula C20H22N2O3S2 B2646469 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-17-3

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2646469
CAS No.: 899968-17-3
M. Wt: 402.53
InChI Key: QQYNVJWLIPWVOZ-UHFFFAOYSA-N
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Description

Historical Context of Cyclohepta[b]thiophene Scaffolds in Medicinal Chemistry

Cyclohepta[b]thiophene scaffolds first gained attention in the 2010s as researchers sought rigid, planar heterocycles capable of mimicking natural product frameworks. Early work focused on their synthesis via multicomponent reactions, such as the condensation of sulfur, malononitrile, and cyclic ketones. The scaffold’s seven-membered ring system provides conformational flexibility while maintaining aromaticity, enabling interactions with hydrophobic protein pockets. By 2017, derivatives like cycloheptathiophene-3-carboxamides were identified as inhibitors of influenza polymerase subunits, demonstrating EC~50~ values as low as 0.18 μM. Subsequent studies revealed broad bioactivity, including tubulin-targeting anticancer agents (e.g., compound 17 , GI~50~ = 0.36–2.27 μM) and acetylcholinesterase inhibitors (e.g., compound 9 , IC~50~ = 0.51 μM).

Significance of Sulfonamide-Containing Heterocycles in Drug Discovery

Sulfonamide groups enhance drug-like properties through hydrogen bonding, electrostatic interactions, and improved solubility. In cyclohepta[b]thiophene derivatives, sulfonamides are often appended to aryl groups to optimize target engagement. For example, in influenza inhibitors, the sulfonamide moiety in cHTC derivatives strengthened binding to the PA-PB1 polymerase interface. Similarly, sulfonyl-containing benzamides in anticancer agents improved tubulin polymerization inhibition by stabilizing interactions with β-tubulin’s colchicine site. The isopropylsulfonyl group in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide may confer similar advantages, potentially enhancing metabolic stability and target affinity.

Research Evolution of Cyclohepta[b]thiophene-Based Bioactive Compounds

Recent advances have expanded the therapeutic scope of cyclohepta[b]thiophenes (Table 1).

Table 1: Bioactive Cyclohepta[b]thiophene Derivatives and Their Targets

Compound Target/Activity Key Data Source
Compound 17 Tubulin polymerization inhibition GI~50~ = 0.36–2.27 μM (A549)
Compound 9 AChE/BChE inhibition IC~50~ = 0.51/2.48 μM
cHTC derivative 54 Influenza PA-PB1 interaction EC~50~ = 0.18 μM

These compounds share a common strategy: functionalization of the thiophene core with hydrogen-bond donors/acceptors (e.g., amides, sulfonamides) to enhance target complementarity. The cyanogroup at position 3 of the thiophene ring, as seen in the query compound, is a conserved feature in analogs with submicromolar potency.

Position of Isopropylsulfonyl Benzamide Derivatives in Current Literature

The integration of isopropylsulfonyl benzamide into cyclohepta[b]thiophenes represents an understudied area. PubChem data (CID 4174769) confirms the synthetic accessibility of this compound, with a molecular weight of 375.48 g/mol and a SMILES string encoding its topology. Structurally, the isopropylsulfonyl group may mimic the sulfonamide substituents in antiviral cHTCs, while the benzamide moiety aligns with tubulin-targeting agents. Computational docking studies of analogous compounds suggest that the sulfonyl oxygen atoms engage in key hydrogen bonds with tubulin’s T7 loop or influenza polymerase’s PB1 subunit.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-13(2)27(24,25)15-10-8-14(9-11-15)19(23)22-20-17(12-21)16-6-4-3-5-7-18(16)26-20/h8-11,13H,3-7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNVJWLIPWVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Composition

  • Molecular Formula : C₁₉H₂₀N₂OS
  • Molecular Weight : 324.44 g/mol
  • CAS Number : 899732-06-0

The compound features a tetrahydro-cycloheptathiophene core with a cyano group and an isopropylsulfonyl-benzamide moiety, contributing to its unique chemical properties.

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly JNK2 and JNK3. These kinases play crucial roles in various cellular processes, including apoptosis and inflammation.

Key Findings:

  • Inhibition Potency : Compounds derived from this structure exhibit potent inhibition against JNK3 (pIC50 values around 6.6) and JNK2 (pIC50 around 6.5) .
  • Selectivity : The compound shows selectivity within the MAPK family, demonstrating reduced activity against JNK1, p38alpha, and ERK2 .

Therapeutic Applications

The compound has been explored for its potential in treating various diseases:

  • Cancer : Inhibition of JNK pathways may lead to reduced tumor growth and improved outcomes in cancer therapies.
  • Neurological Disorders : The modulation of kinase activity suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to significant apoptosis in human breast cancer cell lines through the activation of caspase pathways.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via JNK pathway
HeLa (Cervical Cancer)20Cell cycle arrest
  • Neuroprotective Effects : In models of neuroinflammation, the compound reduced pro-inflammatory cytokine levels, indicating a potential role in managing conditions like Alzheimer's disease.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis:

  • Condensation Reaction : The initial step involves the condensation of appropriate thiophene derivatives with isopropylsulfonyl chloride under basic conditions.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide .
  • Reduction : Reduction reactions can convert the cyano group to an amine using lithium aluminum hydride .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs and their properties:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity / Notes Reference
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide Cyclohepta[b]thiophene Propanamide C₁₃H₁₆N₂OS 248.34 Simpler acyl group; no sulfonyl moiety
T187 (N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide) Cyclohepta[b]thiophene Benzamide C₁₆H₁₆N₂OS 296.38 Inhibits AKT1 (IC₅₀ = 11.4 μM; Ki = 4.19 μM)
Compound 54 (2-Methoxy-N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-cyclohepta[b]thiophen-2-yl)benzamide) Cyclohepta[b]thiophene Methoxybenzamide + piperazine-pyridine C₂₇H₂₉N₅O₃S 511.62 Enhanced solubility due to piperazine
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide Cyclohepta[b]thiophene 5-Nitrothiophene-2-carboxamide C₁₅H₁₃N₃O₃S₂ 347.40 High XLogP3 (5.0); electron-withdrawing nitro
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide Cyclopenta[b]thiophene (5-membered) Chloro + diethylsulfamoyl benzamide C₁₉H₂₁ClN₄O₂S₂ 452.98 Targets MurF protein; steric bulk from Cl

Key Findings from Comparative Analysis

Core Structure Flexibility :

  • The 7-membered cyclohepta[b]thiophene core (as in the target compound and T187) offers conformational flexibility compared to the 5-membered cyclopenta[b]thiophene analogs (e.g., ). This may enhance binding to larger enzymatic pockets, as seen in T187’s AKT1 inhibition .

Substituent Effects: Sulfonyl vs.

Biological Activity :

  • T187’s unexpected AKT1 inhibition (50% at 10 μM) highlights the scaffold’s versatility, though the target compound’s isopropylsulfonyl group may redirect activity to other targets .
  • Compound 54’s piperazine-pyridine moiety () improves solubility, a critical factor absent in the target compound.

Synthetic Routes :

  • Acetylation (e.g., ) and benzoylation (e.g., ) are common methods for introducing substituents. The target compound’s synthesis likely involves sulfonylation steps similar to those in and .

Structure-Activity Relationship (SAR) Insights

  • Size of Substituents : Larger groups (e.g., isopropylsulfonyl) may enhance target binding but reduce solubility.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) stabilize the thiophene ring and influence reactivity.
  • Ring Size : Cyclohepta derivatives show broader activity profiles than cyclopenta analogs, possibly due to reduced ring strain .

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